Antiproliferative Potency in LoVo Cells
ATR-IN-16 demonstrates an intermediate cellular potency of 410 nM (IC₅₀) against LoVo colorectal adenocarcinoma cells . This value places ATR-IN-16 410‑fold less potent than ATR-IN-17 (1 nM) and 8.7‑fold less potent than ATR-IN-15 (47 nM), yet 6.4‑fold more potent than ATR-IN-14 (64 nM) [1][2]. Such a graded potency profile indicates that ATR-IN-16 occupies a unique position within the series, offering a cellular activity window distinct from both the high‑potency analogs (ATR-IN-17, ATR-IN-15) and the lower‑potency analog (ATR-IN-14).
ATR-IN-17 1 nM; ATR-IN-15 47 nM; ATR-IN-14 64 nM
8.7-fold vs ATR-IN-15; 410-fold vs ATR-IN-17; 6.4-fold vs ATR-IN-14
| Evidence Dimension | Antiproliferative activity in LoVo human colorectal adenocarcinoma cell line |
|---|---|
| Target Compound Data | ATR-IN-16 IC₅₀ = 410 nM |
| Comparator Or Baseline | ATR-IN-17 IC₅₀ = 1 nM; ATR-IN-15 IC₅₀ = 47 nM; ATR-IN-14 IC₅₀ = 64 nM |
| Quantified Difference | 8.7‑fold less potent than ATR-IN-15; 410‑fold less potent than ATR-IN-17; 6.4‑fold more potent than ATR-IN-14 |
| Conditions | LoVo cell proliferation assay; data extracted from identical vendor‑reported assay conditions across the series |
Why This Matters
The distinct cellular potency defines a specific experimental concentration range (high nanomolar) that allows researchers to probe partial ATR pathway inhibition without complete target saturation, which is valuable for studying synthetic lethality thresholds.
- [1] TargetMol, ATR-IN-15 (T61587) Product Datasheet. View Source
- [2] TargetMol, ATR-IN-14 (T61808) Product Datasheet. View Source
